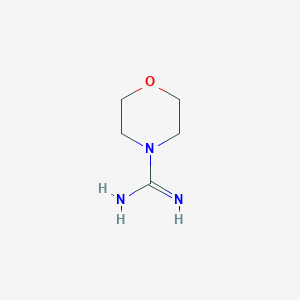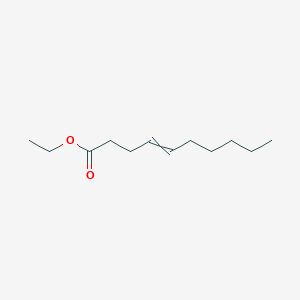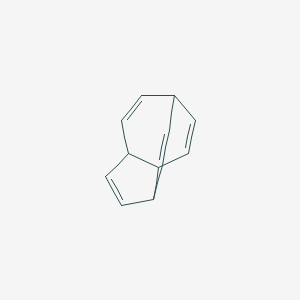
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- is a heterocyclic organic compound with the chemical formula C10H12. It is a bicyclic compound that contains a fused cycloheptene and cyclopentene ring system. This compound has attracted significant research interest due to its potential applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a building block for the synthesis of more complex organic molecules. In biochemistry, it has been studied for its potential as a ligand for various proteins and enzymes. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- is not fully understood. However, it is believed to interact with various cellular targets, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. This compound has been shown to modulate the activity of various enzymes, including cyclooxygenases, lipoxygenases, and phospholipases, which are involved in the biosynthesis of various inflammatory mediators.
生化学的および生理学的効果
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have shown that this compound can reduce inflammation and pain in various animal models of inflammation. Additionally, this compound has been shown to exhibit antioxidant and neuroprotective effects in various in vitro and in vivo models.
実験室実験の利点と制限
The advantages of using 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- in lab experiments include its relative ease of synthesis, its stability under various experimental conditions, and its potential as a versatile building block for the synthesis of more complex organic molecules. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its potential to interact with various cellular targets nonspecifically.
将来の方向性
There are several future directions for the research on 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro-. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to investigate its potential as a ligand for various proteins and enzymes, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of 1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- can be achieved through various methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a hydrogenation reaction. Another method involves the reaction between 3-ethoxycarbonylcyclohept-1-ene and methoxymethylenemalononitrile, followed by a cyclization reaction. The purity and yield of the synthesized compound can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
特性
CAS番号 |
15991-78-3 |
|---|---|
製品名 |
1,6-Ethenoazulene, 1,3a,6,8a-tetrahydro- |
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
tricyclo[5.3.2.04,8]dodeca-2,5,9,11-tetraene |
InChI |
InChI=1S/C12H12/c1-4-10-6-7-11-5-2-9(1)3-8-12(10)11/h1-12H |
InChIキー |
PSJQPLRDBCYSFI-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
正規SMILES |
C1=CC2C=CC3C2C=CC1C=C3 |
同義語 |
1,3a,6,8a-Tetrahydro-1,6-ethenoazulene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



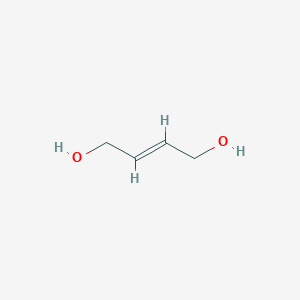
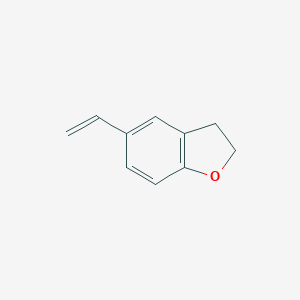
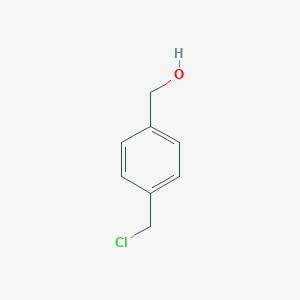
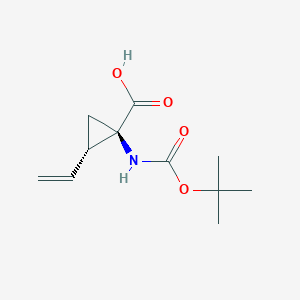
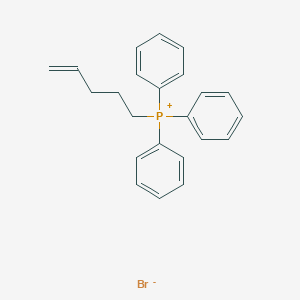
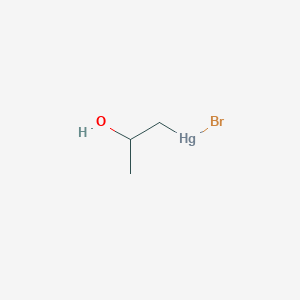
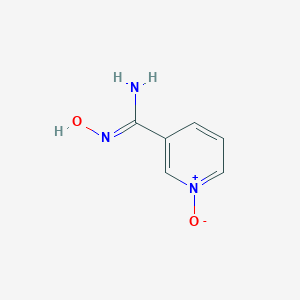
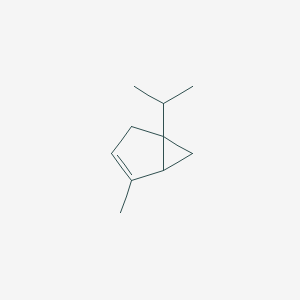
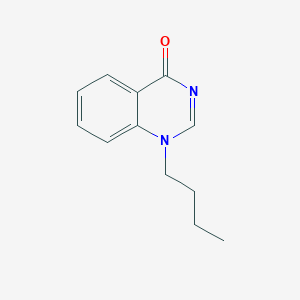
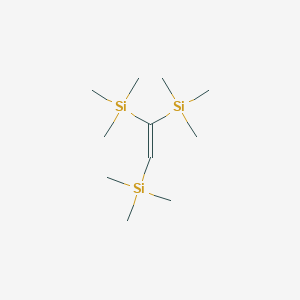

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)
